6-Phenyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-2-azaspiro[3.3]heptane
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Overview
Description
6-Phenyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-2-azaspiro[3.3]heptane is a complex organic compound featuring a spirocyclic structure. This compound is notable for its trifluoromethyl and pyrimidine moieties, which are often associated with significant biological activity and pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-2-azaspiro[3.3]heptane typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Phenyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiproliferative properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antitumor agents.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
Similar Compounds
Rociletinib: An antineoplastic drug with a pyrimidine moiety.
Osimertinib: Another antineoplastic agent featuring a pyrimidine structure.
Uniqueness
6-Phenyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-2-azaspiro[3.3]heptane stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. The presence of the trifluoromethyl group further enhances its pharmacological potential by improving its metabolic stability and binding affinity to biological targets .
Properties
IUPAC Name |
6-phenyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-2-azaspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3/c18-17(19,20)14-6-7-21-15(22-14)23-10-16(11-23)8-13(9-16)12-4-2-1-3-5-12/h1-7,13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMILBJMVIKDEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C3=NC=CC(=N3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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